molecular formula C29H29N3O4S2 B10957461 Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10957461
M. Wt: 547.7 g/mol
InChI Key: ZGTPOLOCZQCIBU-UHFFFAOYSA-N
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Description

BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple stepsThe final steps involve the attachment of the butyl ester and the acetyl amino groups under specific reaction conditions .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols from ketones .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its benzothieno pyrimidine core is of particular interest for developing new materials .

Biology and Medicine

In biology and medicine, BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for a range of modifications, making it versatile for various applications .

Mechanism of Action

The mechanism of action for BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzothieno pyrimidine core can bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-TERT-BUTYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE
  • 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE

Uniqueness

BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C29H29N3O4S2

Molecular Weight

547.7 g/mol

IUPAC Name

butyl 4-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C29H29N3O4S2/c1-2-3-17-36-28(35)19-13-15-20(16-14-19)30-24(33)18-37-29-31-26-25(22-11-7-8-12-23(22)38-26)27(34)32(29)21-9-5-4-6-10-21/h4-6,9-10,13-16H,2-3,7-8,11-12,17-18H2,1H3,(H,30,33)

InChI Key

ZGTPOLOCZQCIBU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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